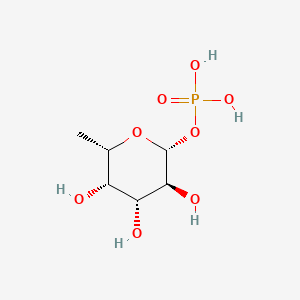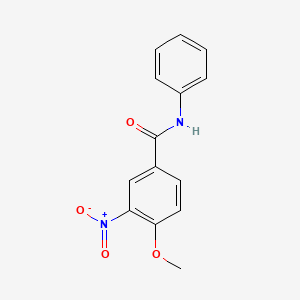
Antimony lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures this compound may release highly toxic antimony fumes. This compound is used in fabric dyes.
Applications De Recherche Scientifique
1. Environmental Remediation
Antimony (Sb), a toxic metalloid, can be soluble as antimonate (Sb(V)). Studies have shown that the bio-reduction of Sb(V) is an effective approach for Sb removal. Interestingly, a study demonstrated that hydrogen gas (H2) can be used as an electron donor for autotrophic microbial Sb(V) reduction, offering a new perspective for environmental remediation (Lai et al., 2016). Another research focused on the reduction of Sb(V) under sulfidogenic conditions, highlighting the coupled biotic-abiotic processes involved in reducing Sb(V) to Sb(III) and their potential application in controlling antimony pollution in the environment (Johnson et al., 2021).
2. Biogeochemical Cycling
Research on microbial antimony biogeochemistry has been growing, reflecting concerns about Sb in the environment due to its industrial applications and mining activities. Studies have examined antimony uptake, efflux, antimonite oxidation, and antimonate reduction, contributing to our understanding of the role of microorganisms in antimony cycling and potential environmental applications (Li et al., 2016).
3. Detection and Monitoring
The determination of antimony in atmospheric aerosols is crucial due to its environmental and health impacts. Research has focused on developing sensitive analytical techniques and selective separation methodologies for antimony speciation in environmental matrices. This knowledge aids in monitoring and managing antimony pollution (Smichowski, 2008).
4. Water Treatment Technologies
A study explored the use of a hybrid coagulation–flocculation–ultrafiltration (CF–UF) process to remove antimony (III) from polluted surface water. This research contributes to the development of effective water treatment technologies, particularly for areas with antimony-contaminated water sources (Du et al., 2014).
Propriétés
Numéro CAS |
58164-88-8 |
|---|---|
Formule moléculaire |
C9H15O9S |
Poids moléculaire |
388.97 g/mol |
Nom IUPAC |
antimony(3+);2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clé InChI |
XCSAHPBBCIBIQD-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Autres numéros CAS |
58164-88-8 |
Description physique |
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



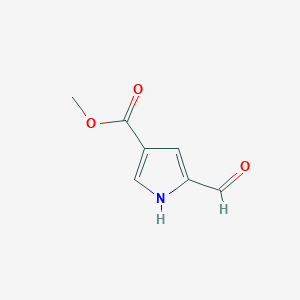
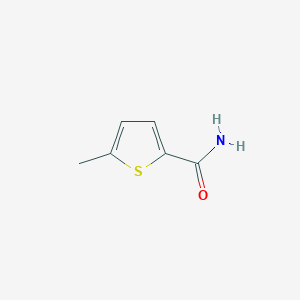
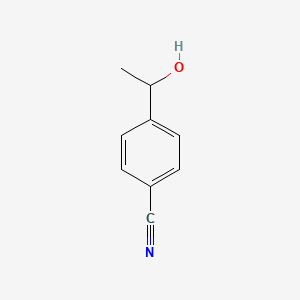

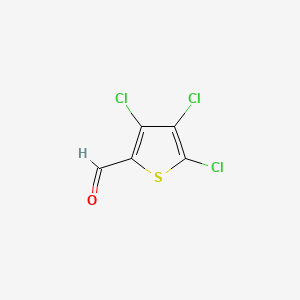
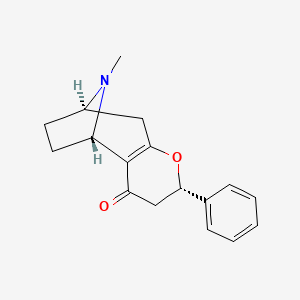
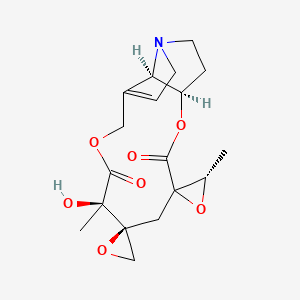

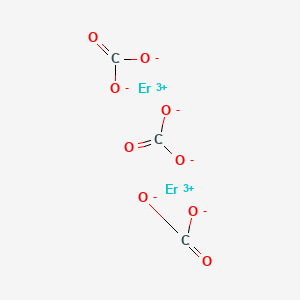
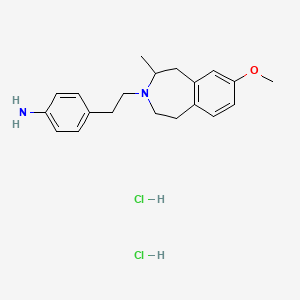

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
